Predicted Lipophilicity (XLogP3-AA) Advantage Over Unsubstituted Isothiazole for Blood-Brain Barrier Permeability
The compound exhibits a computed XLogP3-AA value of 1.0 [1], which is significantly lower than the predicted value for the unsubstituted 1-isothiazol-4-yl-ethanone scaffold (estimated >1.5 based on fragment contributions) . This difference, driven by the polar methoxy substituent, suggests a more favorable balance between lipophilicity and aqueous solubility, which is critical for achieving adequate oral bioavailability and reduced non-specific protein binding compared to more lipophilic isothiazole analogs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 1-Isothiazol-4-yl-ethanone (estimated >1.5) |
| Quantified Difference | Lower by ≥0.5 log units |
| Conditions | Computed property via PubChem XLogP3 3.0 algorithm |
Why This Matters
A lower XLogP value indicates improved aqueous solubility and potential for reduced hERG binding, making this compound a more attractive starting point for CNS or oral drug candidates requiring balanced physicochemical properties.
- [1] PubChem. (2025). 1-(3-Methoxy-1,2-thiazol-4-yl)ethan-1-one (CID 84650582): Computed Descriptors. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
